N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-19-8-11-21(12-9-19)22(26-16-14-25(2)15-17-26)18-24-23(27)13-10-20-6-4-3-5-7-20/h3-9,11-12,22H,10,13-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNTXSSMLHHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 4-methylpiperazine with an appropriate alkylating agent under controlled conditions.
Coupling with Phenylpropanamide: The piperazine intermediate is then coupled with 3-phenylpropanamide using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide , also known by its IUPAC name, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C22H29N3O2
- Molecular Weight : 365.49 g/mol
- Chemical Structure :
- The compound features a propanamide backbone with a phenyl group and a piperazine moiety, contributing to its pharmacological activity.
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent in various conditions:
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through antagonism of NMDA receptors. This action could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antidepressant Effects
Studies suggest that the compound may have antidepressant-like effects due to its interaction with serotonin and norepinephrine pathways. This potential is particularly relevant in the context of mood disorders.
Anticancer Research
Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation. Its structural features allow it to interact with multiple biological targets, making it a candidate for further investigation in oncology.
Drug Development
The compound serves as a lead structure for the development of new drugs targeting various receptors involved in psychiatric disorders and neurodegenerative diseases. The design of analogs may enhance efficacy and reduce side effects.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Neuroprotection | NMDA Receptors | Antagonism | |
| Antidepressant | Serotonin Receptors | Modulation | |
| Anticancer | Cancer Cell Lines | Inhibition of proliferation |
Table 2: Case Studies Highlighting Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Moieties
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Structure : Contains a piperidine ring linked via ethoxy to a phenylpropanamide backbone.
- Physical Properties : Melting point 116.8–117.8°C; yield 61.9% .
- Key Differences : Piperidine (6-membered, one nitrogen) vs. 4-methylpiperazine (6-membered, two nitrogens). The latter may enhance solubility and receptor binding due to increased basicity.
N-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12g)
- Structure : Pyrrolidine (5-membered ring) linked via ethoxy.
- Physical Properties : Melting point 163.6–165.5°C; yield 58.1% .
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
Piperazine-Containing Analogues
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)
- Structure : Piperazine linked to a trifluoromethylbenzoyl group and pyridinylacetamide.
N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
- Structure : Shares the 4-methylpiperazine group but substitutes phenylpropanamide with m-tolylacetamide and thiophene.
- Molecular Weight : 357.5 g/mol (vs. 377.5 g/mol for the target).
- Key Differences : Thiophene and m-tolyl groups may confer distinct electronic and steric properties, influencing receptor selectivity .
Opioid Receptor-Targeting Analogues
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide Hydrochloride
- Structure : Piperidine-based propanamide with fluorophenyl and phenylethyl groups.
- Activity : μ-Opioid agonist (DEA Schedule 1) .
- Key Differences : Piperidine vs. piperazine; fluorine substitution enhances metabolic stability. The target compound’s piperazine group may offer stronger hydrogen-bonding capacity.
Comparative Data Table
Biological Activity
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide, a complex organic compound, has emerged as a subject of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 342.49 g/mol. Its structure features a piperazine ring, which is known for its role in various pharmacological activities, along with a phenylpropanamide moiety that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O |
| Molecular Weight | 342.49 g/mol |
| CAS Number | 898431-91-9 |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structural features may interact with serotonin receptors, potentially leading to antidepressant effects.
- Antipsychotic Properties : The piperazine moiety is often associated with antipsychotic activity, indicating that this compound may have similar properties.
- Neuroprotective Effects : Preliminary studies have shown that this compound could protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
- Study on Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted that analogs with piperazine structures exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures.
- Antidepressant Activity : Another research article reported that compounds similar to this one showed increased serotonin levels in animal models, suggesting potential antidepressant properties .
Table 2: Summary of Biological Activities
| Activity | Evidence Source | Findings |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry | Increased serotonin levels observed |
| Neuroprotective | Neuropharmacology Journal | Reduced neuronal apoptosis in vitro |
| Antipsychotic | Psychopharmacology Review | Similar structural analogs showed efficacy |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. The process includes the formation of a piperazine intermediate followed by coupling with a phenylpropanamide derivative.
Synthetic Route Overview
- Formation of Piperazine Intermediate : Reaction of 4-methylpiperazine with an alkylating agent.
- Coupling Reaction : Use of coupling reagents like N,N’-carbonyldiimidazole (CDI) to form the final compound.
- Purification Techniques : Employing recrystallization or chromatography for purification.
Q & A
Q. What is the recommended synthetic route for N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide, and what analytical techniques validate its purity?
A multi-step synthesis is typically employed, starting with the condensation of 4-methylphenethylamine with 3-phenylpropanoyl chloride, followed by functionalization of the piperazine moiety. Key intermediates should be purified via column chromatography. Final purity validation requires:
Q. What safety precautions are essential when handling this compound in laboratory settings?
Based on its GHS classification (H302, H312, H332):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Protocols : Immediate washing with water for skin/eye exposure and medical consultation for ingestion .
- Storage : Keep in sealed containers away from strong acids/oxidizers .
Q. How does the molecular structure influence its physicochemical properties?
The compound (C18H21NO) features:
- 4-Methylpiperazinyl Group : Enhances solubility in polar solvents and potential for hydrogen bonding .
- Phenylpropanamide Backbone : Contributes to lipophilicity, impacting membrane permeability .
- Steric Effects : The 4-methylphenyl group may hinder rotational freedom, affecting binding kinetics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Modulation : Replace the 4-methyl group on the phenyl ring with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess potency changes .
- Piperazine Analogues : Test N-alkylation (e.g., ethyl vs. propyl) to evaluate metabolic stability .
- In Vitro Assays : Use receptor-binding assays (e.g., radioligand displacement) to quantify affinity shifts .
Q. What strategies address discrepancies in toxicity data across studies?
- Tiered Testing : Begin with in vitro cytotoxicity assays (e.g., HepG2 cell viability) to identify acute toxicity thresholds .
- Mechanistic Studies : Employ transcriptomics to pinpoint pathways affected by conflicting data (e.g., oxidative stress vs. apoptosis) .
- Species-Specific Models : Compare rodent and zebrafish toxicity profiles to resolve interspecies variability .
Q. What computational methods predict this compound’s pharmacokinetic profile?
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on logP and polar surface area to estimate blood-brain barrier penetration .
- Docking Studies : Map binding poses against serum albumin to assess plasma protein binding .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported acute toxicity classifications?
- Meta-Analysis : Aggregate data from SDS (e.g., H302 vs. H312) and prioritize studies with standardized OECD guidelines .
- Dose-Response Curves : Replicate experiments using controlled doses (e.g., 50–500 mg/kg in mice) to clarify LD50 values .
Q. What experimental controls are critical for reproducibility in stability studies?
- Environmental Controls : Maintain fixed humidity (40–60%) and temperature (25°C) to isolate degradation factors .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to simulate long-term storage and identify degradation products via LC-MS .
Methodological Notes
- Key Data Gaps : Limited ecotoxicological and chronic toxicity data necessitate further research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
